

A Comparative Analysis of [Tyr11]-Somatostatin and Somatostatin-14 for Research Applications

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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

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A detailed examination of **[Tyr11]-Somatostatin** and its parent peptide, Somatostatin-14, reveals subtle yet significant differences in their biochemical and functional properties. While both peptides are potent inhibitors of hormone secretion, the substitution of tyrosine at position 11 in **[Tyr11]-Somatostatin** influences its utility in research, particularly in radioligand binding assays.

This guide provides a comprehensive comparison of **[Tyr11]-Somatostatin** and Somatostatin-14, focusing on their structure, receptor binding affinity, biological activity, and the signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals working with somatostatin analogs.

Structural Comparison: A Single Amino Acid Substitution

Somatostatin-14 is a cyclic tetradecapeptide with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bond between the cysteine residues at positions 3 and 14.^[1] **[Tyr11]-Somatostatin** is a synthetic analog of Somatostatin-14 where the phenylalanine (Phe) residue at position 11 is replaced by a tyrosine (Tyr) residue. This seemingly minor alteration has important implications for its use in experimental settings.

Feature	Somatostatin-14	[Tyr11]-Somatostatin
Amino Acid Sequence	AGCKNFFWKTFTSC	AGCKNFFWKTYTSC
Molecular Formula	C76H104N18O19S2	C76H104N18O20S2
Disulfide Bridge	Cys3 - Cys14	Cys3 - Cys14

Receptor Binding Affinity: A Tale of Two Ligands

Both Somatostatin-14 and **[Tyr11]-Somatostatin** exert their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). While direct comparative binding data for the non-radiolabeled forms is not extensively published, the available information, primarily from competitive binding assays using radiolabeled **[Tyr11]-Somatostatin**, allows for an indirect assessment.

In studies using [125I]Tyr11-SRIH (radiolabeled **[Tyr11]-Somatostatin**) as the tracer, unlabeled Somatostatin-14 has been shown to inhibit its binding with high affinity. For instance, in human pituitary adenoma cell membranes, Somatostatin-14 (referred to as SRIH-14) exhibited an ID50 of 0.32 nM in displacing the radioligand.^[2]^[3] Another database entry indicates a K_i value of 0.1 nM for Somatostatin-14 at the rat SSTR1, again determined through competitive binding with [125I-Tyr11]somatostatin.^[4]

The tyrosine residue in **[Tyr11]-Somatostatin** allows for straightforward iodination to produce a high-affinity radioligand, [125I-Tyr11]Somatostatin, which is widely used in receptor binding studies.^[5] One study noted that the biologic and binding activities of [125I-Tyr11]somatostatin are very similar to those of the native Somatostatin-14 peptide.^[6] This suggests that the substitution at position 11 does not dramatically alter the intrinsic binding properties of the peptide to a degree that would invalidate its use as a research tool.

Quantitative Binding Data Summary

Ligand	Receptor/Tissue	Assay Type	Value	Radioligand
Somatostatin-14	Human Pituitary Adenoma	Competitive Binding (ID50)	0.32 nM[2][3]	[125I]Tyr11-SRIH
Somatostatin-14	Rat SSTR1	Competitive Binding (Ki)	0.1 nM[4]	[125I]-Tyr11]somatostatin

Biological Activity: Inhibition of Hormone Secretion

The primary biological function of somatostatin and its analogs is the inhibition of the release of various hormones, including growth hormone (GH), insulin, and glucagon.[7]

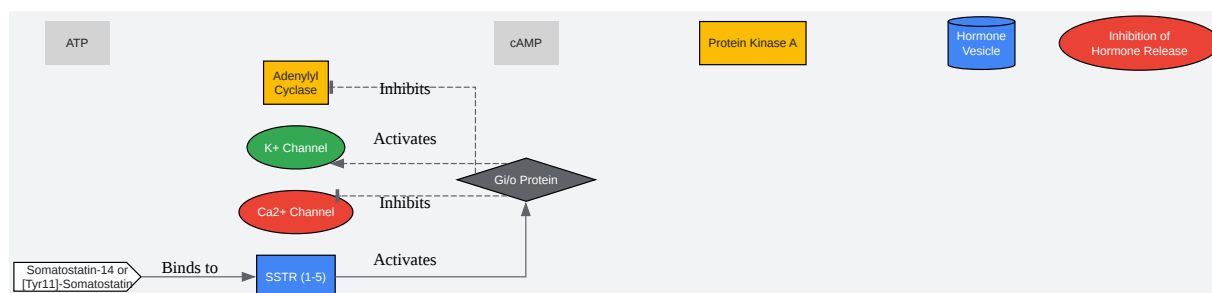
Somatostatin-14 is a potent inhibitor of GH release.[8] Studies on human pituitary adenoma cells have demonstrated that Somatostatin-14 can significantly suppress GH secretion.[9][10] While direct, quantitative comparisons of the inhibitory potency (e.g., IC50 values) of **[Tyr11]-Somatostatin** and Somatostatin-14 on GH release are not readily available in the reviewed literature, the general understanding is that **[Tyr11]-Somatostatin** retains a biological activity profile that is very similar to the native peptide.[6]

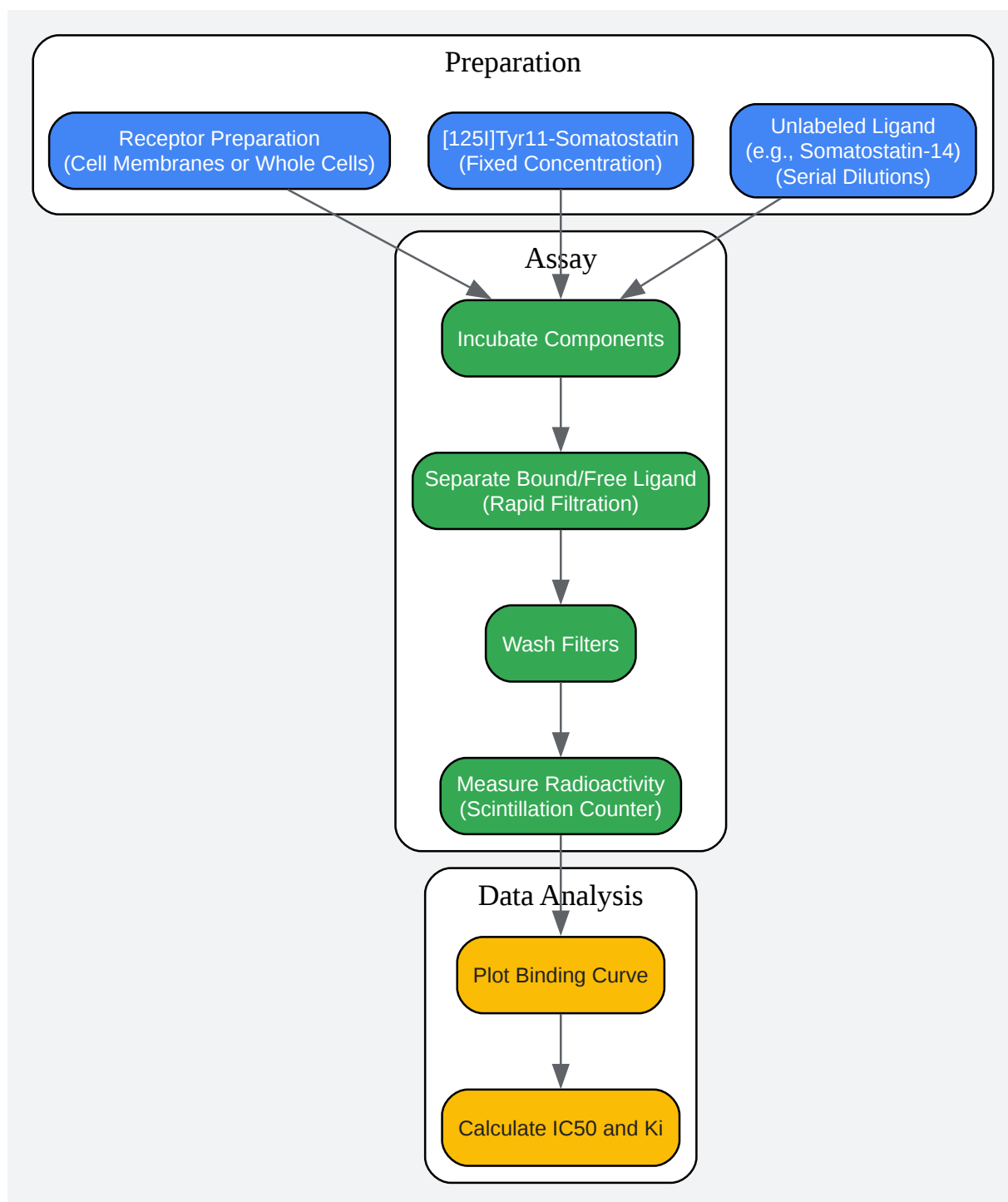
Signaling Pathways: A Common Mechanism of Action

Upon binding to their receptors, both Somatostatin-14 and its analogs, including **[Tyr11]-Somatostatin**, trigger a cascade of intracellular signaling events. The somatostatin receptors are coupled to inhibitory G-proteins (Gi/o). The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][9] This, in turn, affects downstream effectors such as protein kinase A (PKA) and modulates the activity of various ion channels, including potassium and calcium channels. The overall effect is a reduction in cellular excitability and hormone secretion.

While different SSTR subtypes can couple to distinct signaling pathways, there is no evidence to suggest that the single amino acid substitution in **[Tyr11]-Somatostatin** fundamentally alters

the primary signaling mechanism compared to Somatostatin-14. Both peptides are expected to follow the canonical somatostatin signaling pathway.





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References

- 1. medchemexpress.cn [medchemexpress.cn]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 28877 [pdspdb.unc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. [Tyr11]-Somatostatin - LKT Labs [lktlabs.com]
- 8. Differential inhibition of growth hormone secretion by analogs selective for somatostatin receptor subtypes 2 and 5 in human growth-hormone-secreting adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
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